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  • Product: 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
  • CAS: 2168273-67-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Thermodynamic Stability of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Executive Summary This technical guide provides a comprehensive stability profile for 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol , a structural motif increasingly relevant in fragment-based drug discovery (FBDD) for kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile for 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol , a structural motif increasingly relevant in fragment-based drug discovery (FBDD) for kinase inhibition (e.g., JAK/STAT pathways).

While the pyrazole heterocycle confers aromatic stability, the cyclobutanol core introduces significant thermodynamic tension (~26.3 kcal/mol ring strain). Consequently, this molecule is not inert; it acts as a "spring-loaded" electrophile under specific stress conditions. This guide details the theoretical stability limits, predicts the primary degradation mechanism (Wagner-Meerwein rearrangement), and establishes a self-validating experimental framework compliant with ICH Q1A (R2) guidelines.

Part 1: Structural Analysis & Theoretical Stability

Thermodynamic Tensions

The molecule comprises three distinct functional zones, each contributing differently to the net stability:

Functional ZoneStability ContributionThermodynamic Risk Factor
Cyclobutane Ring Destabilizing High ring strain (Angle strain + Torsional strain).[1] The C-C-C bond angles (~88°) deviate significantly from the ideal sp³ 109.5°, creating a driving force for ring opening or expansion.
Tertiary Alcohol Neutral/Risk The C1-hydroxyl group is sterically crowded. While resistant to oxidation, it is highly susceptible to acid-catalyzed dehydration due to the stability of the resulting tertiary carbocation.
Pyrazole-Methylene Stabilizing The aromatic pyrazole ring is thermally robust (stable >200°C).[2] The N-C linkage is generally inert to hydrolysis but can undergo oxidation at the methylene bridge under extreme radical stress.
The "Push-Pull" Instability

The critical instability arises from the cyclobutylcarbinyl motif. The tertiary alcohol is located at a bridgehead position relative to the methylene linker.

  • Kinetic Barrier: The inductive effect of the pyrazole nitrogen (electron-withdrawing, especially if protonated) pulls electron density away from the C1 carbon, theoretically raising the activation energy for carbocation formation.

  • Thermodynamic Driver: Once the activation energy is overcome (e.g., by heat or acid), the relief of cyclobutane ring strain provides a massive thermodynamic payout, driving the reaction irreversibly toward ring expansion.

Part 2: Predicted Degradation Pathways

The primary degradation risk is not fragmentation, but isomerization . Researchers must monitor for the conversion of the active cyclobutane species into a cyclopentane derivative.

Mechanism: Acid-Catalyzed Ring Expansion

Under acidic conditions (low pH formulation or acidic excipients) or thermal stress, the hydroxyl group protonates and leaves as water. The resulting tertiary carbocation is short-lived. To relieve the ~26 kcal/mol strain, a methylene group from the ring migrates (1,2-alkyl shift), expanding the ring to a thermodynamically favored cyclopentane system.

Visualization: Wagner-Meerwein Rearrangement Pathway

DegradationMechanism Reactant Reactant: Cyclobutan-1-ol Protonation Intermediate: Protonated Alcohol Reactant->Protonation + H+ Cation Transition State: Cyclobutyl Cation Protonation->Cation - H2O (RDS) Expansion Rearrangement: 1,2-Alkyl Shift Cation->Expansion Strain Relief Product Degradant: Cyclopentene Derivative Expansion->Product - H+

Caption: Figure 1. The dominant degradation pathway involves acid-catalyzed dehydration followed by a Wagner-Meerwein rearrangement to relieve cyclobutane ring strain.

Part 3: Experimental Framework (ICH Q1A Compliant)

To validate the theoretical risks, the following stress testing protocols must be executed. These are designed to be self-validating : if the controls fail, the data is invalid.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

  • 0.1 N HCl (Acid stress)

  • 0.1 N NaOH (Base stress)

  • 3% H₂O₂ (Oxidative stress)

Workflow:

  • Preparation: Dissolve the compound in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL.

  • Acid Stress: Add equal volume 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Why 60°C? Cyclobutanes require thermal activation to overcome the kinetic barrier of the tertiary alcohol dehydration.

  • Base Stress: Add equal volume 0.1 N NaOH. Incubate at ambient temperature for 24 hours.

    • Note: Pyrazoles can be deprotonated at the N-H (if free) or act as nucleophiles, but the cyclobutane ring is generally stable to base.

  • Quenching: Neutralize samples to pH 7.0 immediately before analysis to prevent on-column degradation.

  • Analysis: Inject onto HPLC-DAD-MS.

Acceptance Criteria:

  • Mass Balance: Total recovery (Parent + Degradants) must be >95%.

  • Peak Purity: Use Diode Array Detector (DAD) to ensure the main peak is not co-eluting with an isomer.

Protocol B: Accelerated Stability (Arrhenius Prediction)

Objective: Predict shelf-life at 25°C using kinetic data from elevated temperatures.

Methodology:

  • Incubate solid-state samples at three isotherms: 40°C, 50°C, and 60°C.

  • Sample at T=0, 1, 2, 4, and 8 weeks.

  • Quantify potency loss via HPLC.

  • Plot ln(k) vs 1/T (Kelvin).[3]

  • Calculate Activation Energy (

    
    ) using the slope (
    
    
    
    ).
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Conditions Stress Conditions (ICH Q1A) Start Sample Preparation (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid State, 80°C) Start->Thermal Analysis HPLC-MS Analysis (C18 Column, Gradient) Acid->Analysis Oxidation->Analysis Thermal->Analysis Decision Degradant > 0.1%? Analysis->Decision Isolate Isolate & Characterize (NMR/HRMS) Decision->Isolate Yes Report Establish Shelf Life Decision->Report No Isolate->Report

Caption: Figure 2. Standardized stability workflow. Any degradant exceeding 0.1% threshold requires structural characterization (NMR/MS) per ICH guidelines.

Part 4: Analytical Methodologies

HPLC Parameters

Standard reverse-phase conditions may fail due to the polarity of the pyrazole. Use the following optimized method:

  • Column: C18 with polar-embedded group (e.g., Waters XBridge or Phenomenex Synergi Polar-RP) to retain the polar pyrazole fragment.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). High pH keeps the pyrazole neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (Pyrazole absorption). Note: The cyclobutane ring is UV-silent; detection relies entirely on the pyrazole chromophore.

NMR Validation

To confirm ring integrity versus expansion:

  • ¹H NMR (DMSO-d₆): Look for the multiplet signals of the cyclobutane methylene protons (typically

    
     1.5–2.5 ppm).
    
  • Degradation Marker: Appearance of olefinic protons (

    
     5.0–6.0 ppm) indicates dehydration/elimination. A shift in the methylene envelope suggests ring expansion to cyclopentane.
    

References

  • International Council for Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] Retrieved from [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.[8] Angewandte Chemie International Edition. (Fundamental thermodynamic data on cyclobutane ring strain).

  • Nam, S., et al. (2024). Using the Arrhenius Equation to Predict Drug Shelf Life.[3][9][10] StabilityStudies.in.[3] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[11][12] Oxford University Press. (Mechanism of Wagner-Meerwein rearrangements in strained rings).

Sources

Exploratory

Beyond the Scaffold: Pharmacophoric Exploration of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Topic: Potential pharmacophores related to 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential pharmacophores related to 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Fragment-Based Perspective

In modern Fragment-Based Drug Discovery (FBDD), 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol represents a "privileged fragment"—a low-molecular-weight scaffold (<200 Da) exhibiting high ligand efficiency (LE) potential. This molecule combines three distinct pharmacophoric elements: an aromatic nitrogen heterocycle (pyrazole), a conformationally restricted spacer (cyclobutane), and a polar interaction motif (tertiary hydroxyl).

This guide analyzes the pharmacological utility of this specific scaffold, moving beyond its identity as a mere catalog reagent to its potential as a core warhead in kinase inhibition, ion channel modulation, and epigenetic regulation.

Structural Deconstruction & Chemical Space

To understand the pharmacophore, we must first deconstruct the molecule into its functional vectors. This molecule acts as a rigidified bioisostere of 1-(1H-pyrazol-1-yl)-2-methylpropan-2-ol, where the gem-dimethyl group is "tied back" into a cyclobutane ring.

The Pharmacophoric Triad
  • The Pyrazole Headgroup (1H-pyrazol-1-yl):

    • Function: Canonical H-bond acceptor (N2) and donor (if C-H activated or substituted).

    • Target Class: Kinase hinge regions (ATP-mimetic), metalloenzymes.

    • Interaction:

      
      -
      
      
      
      stacking with aromatic residues (e.g., Phenylalanine gates).
  • The Methylene Linker (-CH2-):

    • Function: Provides a specific distance (~1.54 Å) between the aromatic core and the aliphatic bulk, allowing the pyrazole to rotate to find optimal binding angles while preventing steric clash.

  • The Cyclobutanol Tail (Cyclobutane-1-ol):

    • Function: A "puckered" lipophilic core with a directional H-bond donor/acceptor (-OH).

    • Bioisosterism:[1] The cyclobutane ring restricts conformational entropy compared to an open alkyl chain (gem-dimethyl effect), potentially lowering the entropic penalty of binding (

      
      ).
      
    • Metabolic Stability: The tertiary alcohol is resistant to oxidation by alcohol dehydrogenases (ADH), unlike primary or secondary alcohol analogs.

Primary Pharmacophoric Hypotheses

Based on structural homology with known bioactive ligands, three primary target classes are proposed for this scaffold.

Hypothesis A: The Kinase Hinge Binder (JAK/p38 MAP)

Pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Tozasertib). In this context, the pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Mechanism: The pyrazole mimics the adenine ring of ATP. The methylene-cyclobutanol moiety projects toward the solvent front or the ribose-binding pocket.

  • Advantage: The cyclobutane ring fills the hydrophobic space usually occupied by the ribose, while the hydroxyl group can form water-mediated bridges to residues like Asp-FG (DFG motif) or the gatekeeper residue.

Hypothesis B: Store-Operated Calcium Entry (SOCE) Modulator

Research indicates that


-phenyl-pyrazole derivatives with ethanol linkers act as inhibitors of SOCE channels (Orai/STIM pathways).
  • Mechanism: The cyclobutane scaffold acts as a rigid hydrophobic anchor, lodging into the transmembrane crevice of the ion channel, while the pyrazole interacts with extracellular loops.

  • Relevance: This scaffold is a direct rigidified analog of known SOCE blockers, potentially offering higher selectivity due to the specific "butterfly" pucker of the cyclobutane ring [1].

Hypothesis C: Sigma-1 Receptor Ligand

The Sigma-1 receptor (


R) binds ligands possessing a basic nitrogen and a hydrophobic core. While this molecule lacks the basic amine usually required, the pyrazole can act as a weak base, and the cyclobutane provides the requisite bulk tolerance.
  • Optimization: This fragment would likely serve as the "hydrophobic tail." Coupling a basic amine to the C3/C4 position of the pyrazole would complete the classic

    
    R pharmacophore.
    

Visualization: Pharmacophoric Vector Map

The following diagram illustrates the interaction vectors and the structural logic of the scaffold.

PharmacophoreMap Pyrazole Pyrazole Ring (Hinge Binder / π-Stacking) Linker Methylene Linker (Rotational Freedom) Pyrazole->Linker N1 Attachment Target_Hinge Target: Kinase Hinge (Backbone NH) Pyrazole->Target_Hinge H-Bond Acceptor Cyclobutane Cyclobutane Core (Entropy Reduction / Hydrophobic Fill) Linker->Cyclobutane C1 Attachment Hydroxyl Tertiary -OH (H-Bond Donor/Acceptor) Cyclobutane->Hydroxyl Geminal Target_Solvent Target: Solvent Front (Water Network) Hydroxyl->Target_Solvent Polar Contact

Figure 1: Pharmacophoric vector map detailing the functional roles of the pyrazole, linker, and cyclobutanol moieties in a binding context.

Experimental Validation Protocols

To validate these hypotheses, a rigorous "Make-Test-Analyze" cycle is required.

Synthesis: The Spiro-Epoxide Route

The most efficient synthesis avoids the instability of cyclobutanone intermediates by using a spiro-epoxide strategy.

Protocol:

  • Starting Material: Methylenecyclobutane is oxidized (using m-CPBA or Oxone) to form 1-oxaspiro[2.3]hexane .

  • Nucleophilic Opening:

    • Dissolve 1-oxaspiro[2.3]hexane (1.0 eq) in dry DMF.

    • Add Pyrazole (1.2 eq) and Cesium Carbonate (

      
      , 1.5 eq) as a base.
      
    • Heat to 80°C for 12 hours.

    • Mechanism:[2] The pyrazole nitrogen acts as a nucleophile, attacking the less hindered carbon of the epoxide (which is actually the spiro carbon in this strained system, but regioselectivity must be controlled). Correction: In spiro-epoxides, nucleophiles often attack the less substituted methylene carbon. However, for 1-oxaspiro[2.3]hexane, the attack at the methylene group opens the ring to yield the 1-substituted cyclobutanol.

  • Purification: The product is polar; purify via silica gel chromatography (DCM/MeOH gradient).

Biophysical Screening: Thermal Shift Assay (TSA)

Before enzymatic assays, confirm physical binding to the target protein (e.g., p38 kinase or a surrogate).

Protocol:

  • Preparation: Mix Recombinant Kinase domain (2

    
    M) with SYPRO Orange dye (5x) in assay buffer.
    
  • Dosing: Add the fragment (1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol) at high concentration (1 mM, 500

    
    M, 250 
    
    
    
    M) to account for low affinity typical of fragments.
  • Measurement: Perform melt curve analysis (25°C to 95°C).

  • Validation: A

    
     indicates specific binding stabilization.
    

Medicinal Chemistry Optimization Strategy

Once binding is confirmed, the fragment must be "grown" to increase potency.

Optimization VectorModificationRationale
Pyrazole C4 Aryl/Heteroaryl coupling (Suzuki)Access the hydrophobic back-pocket (Gatekeeper) of kinases.
Pyrazole C3 Amine/Amide insertionIntroduce solubilizing groups or additional H-bonds.
Cyclobutane C3 Fluorination (

)
Lower

of the alcohol (inductive effect) and block metabolic puckering changes.
Hydroxyl EtherificationIf the -OH is solvent-exposed, capping it may improve permeability (LogD).

Synthesis Workflow Diagram

SynthesisFlow Start Methylenecyclobutane Step1 Epoxidation (m-CPBA, DCM, 0°C) Start->Step1 Intermediate 1-oxaspiro[2.3]hexane (Spiro-Epoxide) Step1->Intermediate Step2 Nucleophilic Ring Opening (Pyrazole, Cs2CO3, DMF, 80°C) Intermediate->Step2 Product 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol Step2->Product

Figure 2: Retrosynthetic pathway utilizing the spiro-epoxide intermediate for regioselective generation of the target scaffold.

References

  • Van der Kolk, M. R., et al. (2022).[3] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9).[3] [Link]

  • Faria, J. V., et al. (2017).[4] "Pyrazole: An Emerging Privileged Scaffold in Drug Discovery."[5][6][7] Future Medicinal Chemistry. [Link]

  • Derouiche, B., et al. (2017). "Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors." International Journal of Molecular Sciences. [Link]

  • Erlanson, D. A., et al. (2016). "Fragment-Based Drug Discovery: Trends and Techniques." Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Molecular weight and formula of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Topic: Molecular weight and formula of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol Content Type: In-depth technical guide. A Critical sp³-Rich Building Block for Kinase Inhibitor Discovery Executive Summary In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol Content Type: In-depth technical guide.

A Critical sp³-Rich Building Block for Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (CAS: 2168273-67-2 ) represents a high-value pharmacophore fragment. It is primarily utilized to introduce a rigid, sp³-rich cyclobutane scaffold into drug candidates, facilitating the "escape from flatland" strategy that improves solubility and metabolic stability compared to traditional aromatic linkers. This molecule is structurally significant in the development of Janus Kinase (JAK) inhibitors and other heterocyclic biologically active agents, serving as a robust linker between a polar head group (hydroxyl) and an aromatic recognition motif (pyrazole).

This guide details the physicochemical properties, authoritative synthetic protocols, and quality control standards required for the rigorous application of this compound in drug development.

Physicochemical Profile

PropertySpecification
Chemical Name 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
CAS Number 2168273-67-2
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.20 g/mol
Exact Mass 152.09496 Da
Physical Form White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~13.5 (tertiary alcohol), ~2.5 (pyrazole conjugate acid)
LogP (Calc) ~0.8 (Lipophilic efficiency favorable)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Structural Analysis

The molecule features a quaternary carbon at the 1-position of the cyclobutane ring, creating a gem-disubstituted center. This geometry forces the hydroxyl group and the pyrazolylmethyl arm into a specific spatial orientation, often exploited to direct binding interactions within an enzyme's ATP-binding pocket.

Authoritative Synthesis Protocol

Note: The synthesis of this specific motif relies on the regioselective ring-opening of a spiro-epoxide intermediate. This route is preferred over direct alkylation due to higher yields and cleaner impurity profiles.

Reaction Pathway (Corey-Chaykovsky Strategy)

The synthesis is a two-step sequence starting from commercially available cyclobutanone.

  • Epoxidation: Conversion of cyclobutanone to 1-oxaspiro[2.3]hexane using a sulfur ylide.

  • Nucleophilic Opening: Regioselective attack of 1H-pyrazole on the less hindered methylene carbon of the epoxide.

Synthesis_Pathway Cyclobutanone Cyclobutanone (Starting Material) SpiroEpoxide Intermediate: 1-oxaspiro[2.3]hexane Cyclobutanone->SpiroEpoxide Step 1: Corey-Chaykovsky Epoxidation TMSOI Trimethylsulfoxonium Iodide + NaH / DMSO TMSOI->SpiroEpoxide Product Product: 1-[(1H-pyrazol-1-yl)methyl] cyclobutan-1-ol SpiroEpoxide->Product Step 2: Regioselective Ring Opening Pyrazole 1H-Pyrazole + K2CO3 / DMF Pyrazole->Product

Figure 1: Synthetic workflow for the preparation of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol.

Detailed Experimental Methodology
Step 1: Preparation of 1-oxaspiro[2.3]hexane[1][2][3]
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMSO (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous DMSO under N₂ atmosphere at room temperature.

    • Add trimethylsulfoxonium iodide portion-wise. Stir for 30–60 min until gas evolution ceases (formation of dimethyloxosulfonium methylide).

    • Add cyclobutanone (1.0 eq) dropwise.

    • Stir at room temperature for 3 hours.

    • Workup: Quench with water, extract with diethyl ether. The product is volatile; carefully concentrate under reduced pressure (>200 mbar).

    • Yield Expectation: 60–80%.

Step 2: Synthesis of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
  • Reagents: 1-oxaspiro[2.3]hexane (1.0 eq), 1H-Pyrazole (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF or Acetonitrile.

  • Procedure:

    • Dissolve 1H-pyrazole and K₂CO₃ in DMF.

    • Add 1-oxaspiro[2.3]hexane.[1][2][4][5]

    • Heat the mixture to 90°C for 12–16 hours. (Elevated temperature is required to open the strained epoxide).

    • Mechanism: The pyrazole nitrogen attacks the methylene carbon (less hindered) of the epoxide, resulting in ring opening and formation of the tertiary alcohol.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Purification: Silica gel chromatography (Gradient: 0–5% MeOH in DCM).

    • Yield Expectation: 70–85%.

Quality Control & Characterization (QC)

To ensure the integrity of this building block for downstream medicinal chemistry (e.g., Suzuki couplings, amide formations), the following QC criteria must be met.

Analytical Specifications
TestAcceptance CriteriaDiagnostic Signals
HPLC Purity >95.0% (Area %)Single peak at retention time ~2.5 min (C18, Water/ACN gradient).
¹H NMR (DMSO-d₆) Conforms to StructurePyrazole: δ ~7.6 (d), 7.4 (d), 6.2 (t) ppm.Linker: δ ~4.2 ppm (s, 2H, -CH₂-N).Cyclobutane: Multiplets at δ 1.5–2.2 ppm.Hydroxyl: Broad singlet ~5.0 ppm (D₂O exchangeable).
LC-MS Positive Mode[M+H]⁺ = 153.1 m/z.
Appearance Visual InspectionWhite to pale yellow crystalline solid.
QC Decision Logic

QC_Workflow Sample Crude/Isolated Sample LCMS LC-MS Analysis Target: 153.1 m/z Sample->LCMS NMR 1H NMR Analysis Check Regiochemistry LCMS->NMR PurityCheck Purity > 95%? NMR->PurityCheck Release Release for Synthesis PurityCheck->Release Yes Repurify Repurify (Column/Recryst) PurityCheck->Repurify No Repurify->Sample

Figure 2: Quality control decision tree for validating the synthesized fragment.

Applications in Drug Discovery[4]

This molecule acts as a bioisostere for benzyl alcohols or flexible alkyl chains. The cyclobutane ring provides:

  • Conformational Restriction: Reduces the entropy penalty upon binding to a protein target.

  • Metabolic Stability: The quaternary carbon blocks oxidation at the alpha-position, a common metabolic soft spot in linear alkyl chains.

  • Vector Alignment: The ~109° bond angle of the sp³ carbon orients the pyrazole and hydroxyl groups in a specific vector, often ideal for bridging the hinge region and the solvent front in kinase domains (e.g., JAK1/JAK2 inhibitors).

References

  • Corey-Chaykovsky Reaction: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364. Link

  • Spiro-Epoxide Ring Opening: Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew.[6] Chem. Int. Ed.2010 , 49, 9052–9067. Link

  • Cyclobutane in MedChem: Mykhailiuk, P. K.[7][8] "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[5][9][10][11] Biomol. Chem.2019 , 17, 2839-2849. Link

  • Compound Data: PubChem Compound Summary for CID 138662924 (Analogous structures). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Coupling of Pyrazoles with Cyclobutanones for Drug Discovery

Introduction: The Strategic Value of Pyrazole-Cyclobutane Scaffolds In the landscape of modern medicinal chemistry, the fusion of pyrazole and cyclobutane moieties represents a compelling architectural motif. Pyrazoles a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazole-Cyclobutane Scaffolds

In the landscape of modern medicinal chemistry, the fusion of pyrazole and cyclobutane moieties represents a compelling architectural motif. Pyrazoles are a cornerstone in pharmaceuticals, lauded for their metabolic stability and versatile roles as bioisosteres for amides and other functional groups, contributing to a wide range of biological activities including anti-inflammatory and anti-cancer properties.[1][2][3][4][5] The cyclobutane ring, a "spring-loaded" saturated carbocycle, offers a unique three-dimensional exit vector from a flat aromatic system, enabling deeper and more specific interactions with protein binding pockets. This guide provides an in-depth exploration of the synthetic strategies and reaction conditions for the coupling of pyrazoles with cyclobutanones, a critical transformation for accessing novel chemical matter in drug discovery programs.

Synthetic Strategies: Navigating the Coupling Landscape

The direct coupling of a pyrazole to a cyclobutanone can be approached through two primary bond formations: a C-N coupling to form an N-cyclobutylpyrazole or a C-C coupling to generate a C-cyclobutylpyrazole. The choice of strategy is dictated by the desired final scaffold and the available starting materials. This guide will detail protocols for both approaches, emphasizing the underlying mechanistic principles that govern the selection of catalysts, ligands, and reaction conditions.

Part 1: C-N Bond Formation via Modified Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8] While traditionally used for coupling amines with aryl halides, its principles can be adapted for the N-arylation of pyrazoles with a suitable cyclobutyl electrophile. In this context, the cyclobutanone can be envisioned as a precursor to a cyclobutyl halide or triflate, which then participates in the catalytic cycle.

Conceptual Workflow for C-N Coupling

cluster_0 Preparation of Cyclobutyl Electrophile cluster_1 Buchwald-Hartwig Coupling Cyclobutanone Cyclobutanone Reduction to Cyclobutanol Reduction to Cyclobutanol Cyclobutanone->Reduction to Cyclobutanol Conversion to Cyclobutyl-X (X=Br, OTs) Conversion to Cyclobutyl-X (X=Br, OTs) Reduction to Cyclobutanol->Conversion to Cyclobutyl-X (X=Br, OTs) Cyclobutyl-X (X=Br, OTs) Cyclobutyl-X (X=Br, OTs) Pyrazole Pyrazole Pd(II) Intermediate Pd(II) Intermediate Pyrazole->Pd(II) Intermediate Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Cyclobutyl-X (X=Br, OTs)->Pd(0) Catalyst Oxidative Addition N-Cyclobutylpyrazole N-Cyclobutylpyrazole Pd(II) Intermediate->N-Cyclobutylpyrazole Reductive Elimination

Caption: Workflow for C-N coupling of pyrazoles and cyclobutanones.

Protocol 1: Palladium-Catalyzed N-Cyclobutylation of Pyrazole

This protocol outlines a two-step sequence starting from cyclobutanone.

Step 1: Synthesis of Cyclobutyl Bromide from Cyclobutanone

  • Reduction: To a solution of cyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. Stir for 1 hour at room temperature. Quench the reaction with acetone and concentrate under reduced pressure. Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate to afford cyclobutanol.

  • Bromination: To a solution of cyclobutanol (1.0 eq) in dichloromethane at 0 °C, add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully pour the reaction mixture onto ice and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield cyclobutyl bromide.

Step 2: Buchwald-Hartwig Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(dba)₂ (2 mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 4 mol%), and sodium tert-butoxide (1.5 eq).

  • Reagent Addition: Add the desired pyrazole (1.0 eq) and cyclobutyl bromide (1.2 eq) to the tube.

  • Solvent and Degassing: Add anhydrous toluene as the solvent. Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(dba)₂A common and effective Pd(0) precursor for Buchwald-Hartwig reactions.[9][10]
Ligand tBuDavePhosA bulky and electron-rich phosphine ligand that promotes reductive elimination.[9][10]
Base NaOtBuA strong, non-nucleophilic base to deprotonate the pyrazole N-H.
Solvent TolueneA high-boiling, non-polar solvent suitable for these coupling reactions.
Temperature 100 °CSufficient thermal energy to drive the catalytic cycle, particularly the reductive elimination step.

Part 2: C-C Bond Formation Strategies

The formation of a C-C bond between a pyrazole and a cyclobutanone is a more complex challenge, with several potential avenues. These include the coupling of a C-halo pyrazole with a cyclobutanone enolate or a rhodium-catalyzed C-C bond activation of the cyclobutanone.

Strategy 2a: Coupling of a C-Halopyrazole with a Cyclobutanone Enolate

This approach is analogous to α-arylation of ketones.

Protocol 2a: Palladium-Catalyzed α-Pyrazolylation of Cyclobutanone
  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd(dba)₂ (2 mol%) and a suitable ligand (e.g., BrettPhos, 4 mol%).

  • Reagent Addition: Add the 4-bromo- or 4-iodopyrazole (1.0 eq) and a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) (1.3 eq).

  • Substrate and Solvent: Add cyclobutanone (1.5 eq) and anhydrous 1,4-dioxane.

  • Reaction: Seal the vial and heat to 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography.

ParameterConditionRationale
Catalyst Pd(dba)₂Effective Pd(0) source.
Ligand BrettPhosA bulky biarylphosphine ligand known to be effective in α-arylation of ketones.[11]
Base LHMDSA strong, non-nucleophilic base to generate the cyclobutanone enolate.
Solvent 1,4-DioxaneA common solvent for palladium-catalyzed cross-coupling reactions.
Temperature 80-100 °CTo promote the catalytic cycle and overcome the activation energy for C-C bond formation.
Strategy 2b: Rhodium-Catalyzed C-C Bond Activation of Cyclobutanone

Rhodium catalysts are known to mediate the cleavage of the C1-C2 bond of cyclobutanones, forming a rhodacyclopentanone intermediate.[12][13] This reactive species can then potentially be intercepted by a pyrazole.

Conceptual Mechanism for Rhodium-Catalyzed C-C Activation

Cyclobutanone Cyclobutanone Rh(I) Catalyst Rh(I) Catalyst Cyclobutanone->Rh(I) Catalyst Oxidative Addition Rhodacyclopentanone Rhodacyclopentanone Rh(I) Catalyst->Rhodacyclopentanone Pyrazole Pyrazole Rhodacyclopentanone->Pyrazole Coordination Coupled Product Coupled Product Pyrazole->Coupled Product Reductive Elimination Coupled Product->Rh(I) Catalyst Regeneration

Caption: Proposed catalytic cycle for Rhodium-catalyzed coupling.

Protocol 2b: Exploratory Rhodium-Catalyzed Coupling

This protocol is proposed based on known rhodium-catalyzed C-C bond activations and should be considered as a starting point for optimization.

  • Reaction Setup: To a pressure tube, add [Rh(cod)Cl]₂ (5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and the desired pyrazole (1.0 eq).

  • Substrate and Solvent: Add cyclobutanone (1.5 eq) and a suitable solvent such as toluene or 1,2-dichloroethane.

  • Reaction: Seal the tube and heat to 120-150 °C for 24-48 hours.

  • Analysis: After cooling, carefully vent the tube. Analyze the crude reaction mixture by LC-MS and ¹H NMR to identify potential products.

  • Optimization: This reaction will likely require significant optimization of the rhodium source, ligand, solvent, temperature, and additives.

Conclusion and Future Directions

The coupling of pyrazoles with cyclobutanones offers a promising avenue for the synthesis of novel, three-dimensional scaffolds for drug discovery. While direct C-N coupling via a modified Buchwald-Hartwig amination presents a more established route, C-C coupling strategies, particularly those involving transition-metal-catalyzed C-C bond activation, represent a frontier of synthetic innovation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore these transformations and unlock the potential of pyrazole-cyclobutane hybrids in their quest for new therapeutics. Further research into the development of more efficient and selective catalysts for these challenging couplings is highly encouraged.

References

  • VertexAI Search. (2024).
  • RSC Publishing. (n.d.). Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biarylsubstituted pyrazoles.
  • Organic Chemistry Portal. (2012). Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II)
  • Organic Chemistry Portal. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles.
  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Fu, et al. (2015). Synthesis of 3-(5H-Pyrazolyl)
  • PMC. (n.d.).
  • Wiley Online Library. (2025). Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles.
  • PubMed. (2015).
  • PMC. (n.d.). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity.
  • RSC Publishing. (n.d.). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite.
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • ResearchGate. (n.d.). Synthesis of cycloheptanone‐fused pyrazoles.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2015). ChemInform Abstract: Sequential Palladium Catalyzed Coupling-Cyclocondensation-Coupling (C 3 ) Four-Component Synthesis of Intensively Blue Luminescent Biarylsubstituted Pyrazoles.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ScienceDirect. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing....
  • ResearchGate. (n.d.). Rhodium(III)-Catalyzed C(sp 2 )–H Functionalization of Cyclobutenes. Access to Cyclobuta[ c ]pyridones and -pyridines | Request PDF.
  • Wikipedia. (n.d.).
  • MDPI. (2023).
  • ResearchGate. (n.d.). Recent Therapeutic Potential of Multi-functional Pyrazole Motifs in Drug Design | Request PDF.
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • eScholarship. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • DSpace@MIT. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
  • PMC. (n.d.).
  • SlideShare. (2015). Transition-Metal-Free Coupling Reactions.
  • PMC. (n.d.).
  • Repository of the Academy's Library. (2016). Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts.
  • Organic Chemistry Portal. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage.
  • MDPI. (2020). Recent Strides in the Transition Metal-Free Cross-Coupling of Haloacetylenes with Electron-Rich Heterocycles in Solid Media.
  • Experts@Minnesota. (2024).
  • CHIMIA. (2015).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Frontiers. (2021).
  • MDPI. (2022).
  • PMC. (n.d.).
  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Chemistry LibreTexts. (2023).
  • Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • The Hartwig Group. (n.d.). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from pyrazole derivatives

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Impurity Removal in Pyrazole Derivatives Welcome to the Pyrazole Technical Support Hub. You are likely here because your pyrazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Impurity Removal in Pyrazole Derivatives

Welcome to the Pyrazole Technical Support Hub.

You are likely here because your pyrazole derivative is streaking on silica, co-eluting with a regioisomer, or retaining palladium despite multiple washes. Pyrazoles are chemically unique—amphoteric, prone to tautomerism, and excellent ligands for transition metals. Standard purification protocols often fail because they do not account for these specific molecular behaviors.

This guide is structured as a Troubleshooting Logic Tree . Identify your specific failure mode below to access the relevant protocol.

Part 1: Master Decision Matrix

Before attempting a specific fix, use this logic flow to determine the correct purification strategy based on your compound's physical state and impurity profile.

PyrazolePurification Start START: Define Impurity Issue State Physical State? Start->State Metal Metal Residue (Pd/Cu) (Dark Color) Start->Metal Oil Oiling Out / Gum State->Oil Non-solid Solid Solid / Crystalline State->Solid Precipitate Salt Protocol A: Salt Formation Oil->Salt Induce Crystallinity Regio Regioisomer Mixture (Co-elution) Solid->Regio Isomers present? Scavenge Protocol B: Thiol-Silica Scavenging Metal->Scavenge ModCol Protocol C: Amine-Modified Silica Regio->ModCol Low mp diff Recryst Protocol D: Fractional Recrystallization Regio->Recryst High mp diff Streak Streaking on TLC/Column Streak->ModCol

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity type and physical state.

Part 2: Troubleshooting Guides
Ticket #001: "My compound streaks on silica gel and won't separate."

Diagnosis: Pyrazoles are basic (pKa of conjugate acid ~2.5). The lone pair on the pyridine-like nitrogen (


) interacts strongly with the acidic silanol groups (

) on the silica gel, causing peak tailing (streaking).

The Fix: Amine-Modified Chromatography You must neutralize the silica acidity to restore a tight band.

Protocol:

  • The Pre-Wash (Critical): Do not just add base to your eluent. Pre-wash the packed silica column with 1% Triethylamine (TEA) in Hexanes (or your non-polar solvent).

  • The Mobile Phase: Run your column using a solvent system containing 1%

    
     (aq)  or 1% TEA .
    
    • Note: For polar pyrazoles, use DCM : MeOH : NH4OH (90:9:1). The ammonia competes for the silanol sites, allowing the pyrazole to elute freely.

  • Alternative: Use Alumina (Neutral or Basic) instead of Silica. Alumina lacks the acidic protons that cause retention of basic pyrazoles.

Expert Insight: If your pyrazole has an acidic proton (


), it can also streak due to deprotonation on basic sites. In rare cases (e.g., nitropyrazoles), adding 0.1% Acetic Acid to the eluent sharpens the peak by keeping the molecule protonated [1].
Ticket #002: "I cannot remove Palladium. The product is grey/brown."

Diagnosis: Pyrazoles are excellent ligands. They coordinate to Pd(II) and Pd(0) species generated during Suzuki or Buchwald couplings. Standard aqueous washes (brine/water) will not remove coordinated metal.

The Fix: Chelation Scavenging You must introduce a ligand with a higher affinity for Pd than your pyrazole (Sulfur > Nitrogen).

Comparison of Scavenging Agents:

Scavenger TypeMechanismEfficiency for PyrazolesProtocol Note
Celite Filtration Physical trappingLow (<20%)Only removes bulk Pd black; misses coordinated Pd.
Activated Carbon AdsorptionMedium (50-70%)High yield loss; pyrazoles often adsorb to carbon.
Trimercaptotriazine (TMT) Chelation (Precipitation)High (>95%)Forms insoluble Pd-TMT complex. Filter off.
Thiol-Silica (e.g., SiliaMetS) Chelation (Solid Phase)Very High (>99%)Best for GMP. No filtration of fine precipitates required.

Protocol (The "TMT" Method) [2]:

  • Dissolve crude pyrazole in THF or EtOAc (10 mL/g).

  • Add 0.5 equivalents of Trimercaptotriazine (TMT) relative to the Pd catalyst used.

  • Heat to 50°C for 30 minutes . The solution should turn from dark brown to a clearer orange/yellow, and a precipitate will form.

  • Cool and filter through a pad of Celite.

  • Wash the pad with EtOAc. The filtrate will be Pd-free (<20 ppm).

Ticket #003: "My product is an oil and won't crystallize."

Diagnosis: Many alkyl-pyrazoles are oils at room temperature due to low molecular symmetry or hydrogen bond disruption. This makes removing solvent residues and impurities impossible.

The Fix: Salt Formation (The "Solidification" Strategy) Convert the pyrazole oil into a crystalline salt. This purifies the compound via lattice rejection of impurities.

Protocol:

  • Screening: Dissolve 50 mg of oil in Et2O. Add 1 eq of:

    • HCl (4M in Dioxane)

    • Oxalic Acid (sat. in EtOH)

    • p-Toluenesulfonic acid (solid)

  • Observation: Oxalate salts are particularly effective for pyrazoles because they often form stable, high-melting solids [3].

  • Scale-Up:

    • Dissolve crude oil in minimal EtOH.

    • Add 1.1 eq of Oxalic Acid.

    • Heat to dissolve, then cool slowly to 4°C.

    • Filter the white solid.

    • Recovery: To get the free base back, partition the salt between DCM and saturated

      
      .
      
Part 3: FAQ - Regioisomers & Extraction

Q: How do I separate N1-alkylated vs. N2-alkylated regioisomers? A: This is the most difficult challenge in pyrazole synthesis.

  • Check the Dipole: The isomers usually have significantly different dipole moments. If they co-elute in Hexane/EtOAc, switch to Toluene/Acetone or DCM/Ether . The change in solvent selectivity often resolves the isomers [4].

  • NOE is Mandatory: You cannot rely on chemical shift alone. Perform a 1D-NOESY NMR. Irradiate the N-alkyl group; if you see enhancement of the C5-substituent, you have the 1,5-isomer. If you see enhancement of the C3-substituent, you have the 1,3-isomer.

Q: Can I use Acid/Base extraction? A: Yes, but you must know your pKa.

  • Unsubstituted Pyrazoles (

    
    ):  Weakly acidic (pKa ~14).[1] They can be deprotonated by strong bases (KOH) and extracted into water, leaving non-acidic impurities in the organic layer.
    
  • Substituted Pyrazoles (

    
    ):  Weakly basic (pKa ~2.5).[1]
    
    • Step 1: Dissolve in organic solvent.[2][3][4][5][6]

    • Step 2: Extract with 1M HCl . The pyrazole goes into the water; neutral impurities stay in organic.

    • Step 3: Basify aqueous layer to pH 10 with NaOH.

    • Step 4: Extract pyrazole back into DCM.

References
  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.

  • BenchChem Technical Notes. (2025). "Recrystallization of Pyrazole Derivatives using Binary Solvent Systems."

  • López, C., et al. (2011).[7] "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand." Inorganica Chimica Acta, 367(1), 35–43.[7]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclobutane Ring Opening Side Reactions

Welcome to the technical support center for cyclobutane ring opening reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique reactivity of strained four-me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclobutane ring opening reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique reactivity of strained four-membered rings. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental outcomes, empowering you to troubleshoot effectively and innovate in your work.

Troubleshooting Workflow: A General Approach

Before diving into specific issues, it's helpful to have a structured approach to troubleshooting. The following workflow outlines a logical progression from problem identification to resolution.

G A Problem Encountered (e.g., Low Yield, Poor Selectivity) B Analyze Reaction Data (NMR, LC-MS, TLC) A->B C Identify Side Products or Unreacted Starting Material B->C D Formulate Hypothesis (Based on Mechanism) C->D E Consult Troubleshooting Guide (Specific FAQs) D->E F Design Experiment to Test Hypothesis (e.g., Change Solvent, Temp, Catalyst) E->F G Implement Modified Protocol F->G H Analyze New Results G->H I Problem Solved / Optimized H->I Success J Re-evaluate Hypothesis H->J Failure J->D

Caption: A general workflow for troubleshooting chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stereoselectivity Issues: Why is my reaction not following the predicted stereochemical pathway?

Q: My thermal ring-opening of a 3-substituted cyclobutene is giving a mixture of E/Z dienes, or the "wrong" isomer, contrary to the predicted torquoselectivity. What is happening?

A: The Principle of Torquoselectivity and Its Pitfalls

The stereochemical outcome of a thermal electrocyclic ring opening of a cyclobutene is governed by the Woodward-Hoffmann rules, which dictate a conrotatory motion.[1] However, for a 3-substituted cyclobutene, there are two possible conrotatory pathways: one where the substituent rotates "inward" and one where it rotates "outward." The preference for one pathway over the other is termed torquoselectivity .[2]

This selectivity is not governed by sterics alone but by profound stereoelectronic effects.[3] The choice of inward versus outward rotation is determined by the interaction of the substituent's frontier orbitals with the orbitals of the breaking C-C sigma bond in the transition state.[2]

  • Electron-Donating Groups (EDGs) like -OR, -NR₂, and alkyl groups generally prefer to rotate outward . This is to avoid unfavorable interactions between the donor orbital and the HOMO of the transition state.[2]

  • Electron-Withdrawing Groups (EWGs) such as -CHO, -CN, and -C(O)R typically prefer to rotate inward . This maximizes the stabilizing interaction between the acceptor orbital (LUMO) and the developing diene's HOMO.[2]

However, experimental results can deviate from these kinetic predictions due to several factors:

  • Thermodynamic Control: The kinetically favored product (from the predicted torquoselective pathway) may not be the most thermodynamically stable isomer. If the reaction conditions (high temperature, long reaction time) allow for an equilibrium to be established, the product ratio will reflect the relative stabilities of the diene isomers, not the kinetic barrier of the ring-opening.[4] This equilibration can sometimes occur via a subsequent, reversible reaction, such as a 6π-electrocyclization of the product diene to form a pyran intermediate, which can then re-open to give a different diene isomer.[4]

  • Solvent Effects: The polarity of the solvent can influence the torquoselectivity. More polar solvents can stabilize a more polar transition state, potentially altering the energy difference between the inward and outward rotational pathways.[5]

  • Complex Substituent Effects: With multiple or complex substituents, the simple EDG/EWG rules may be an oversimplification. For example, substituents like silyl groups can act as σ-acceptors, favoring inward rotation, which can be counterintuitive.[6]

Troubleshooting Protocol: Restoring Kinetic Control

If you suspect thermodynamic equilibration is compromising your stereoselectivity, the primary goal is to favor the kinetic product.

Step 1: Lower the Reaction Temperature. This is the most critical step. Reducing the thermal energy of the system makes it more difficult to overcome the barrier for the reverse reaction or subsequent isomerization pathways. Aim for the lowest temperature that still allows for a reasonable reaction rate.

Step 2: Reduce Reaction Time. Monitor the reaction closely by TLC or crude NMR at regular intervals. Stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to conditions that could lead to isomerization.

Step 3: Evaluate Your Solvent Choice. If the transition states for the two conrotatory pathways have different polarities, changing the solvent can influence the product ratio.[5]

  • Protocol: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMSO).

  • Analysis: Compare the product ratios obtained in each solvent. A significant change suggests that solvent polarity is a key factor.

Step 4: Consider a Photochemical Alternative. If thermal methods consistently fail to provide the desired stereoisomer, a photochemical ring-opening is a powerful alternative. Photochemical reactions proceed through a disrotatory mechanism, often yielding a different stereoisomer than the thermal process.[1][7]

Condition 4n π-electron systems (e.g., Cyclobutene)
Thermal (Δ) Conrotatory
Photochemical (hν) Disrotatory
Table summarizing the stereochemical outcomes for 4π electrocyclic reactions based on Woodward-Hoffmann rules.
Low Yield & Reaction Stagnation: Why is my reaction stalling or inefficient?

Q: My cyclobutane ring-opening reaction starts but then seems to stop, leaving a significant amount of unreacted starting material, or the overall yield is very low.

A: Understanding Activation Barriers and Competing Pathways

Low conversion or yield can stem from several issues, primarily related to the reaction's activation energy and the presence of non-productive side reactions.

  • Insufficient Energy: The thermal ring-opening of cyclobutane itself has a significant activation barrier (around 62.7 kcal/mol), though this is lower than the C-C bond dissociation energy of a linear alkane due to the release of ring strain.[8][9] For substituted cyclobutenes, this barrier can vary. If the reaction temperature is too low, the reaction will be impractically slow.

  • Catalyst Deactivation (for catalyzed reactions): In metal- or acid-catalyzed processes, the catalyst can be deactivated by impurities in the starting materials or solvent, or it may be inherently unstable under the reaction conditions.

  • Unfavorable Equilibrium: While often the ring-opened diene is thermodynamically favored due to the release of strain, in some substituted systems, the equilibrium may not lie completely on the product side.[1]

  • Polymerization: The diene products of ring-opening can be susceptible to polymerization, especially in the presence of acid catalysts or at high temperatures. This consumes the product, leading to a low isolated yield of the desired monomeric compound.[10]

  • Photochemical Inefficiency (Low Quantum Yield): In photochemical reactions, a low quantum yield means that many absorbed photons do not result in a chemical transformation. This can be due to competing non-radiative decay pathways or inefficient intersystem crossing to a reactive excited state.[11][12]

Troubleshooting Protocol: Improving Reaction Efficiency

Step 1: Verify Starting Material Purity. Impurities can inhibit catalysts or introduce side reactions.

  • Action: Purify the starting cyclobutane derivative meticulously (e.g., by flash chromatography, distillation, or recrystallization). Ensure solvents are anhydrous and reagents are of high quality.

Step 2: Optimize Reaction Temperature and Time.

  • Thermal Reactions: If the reaction is sluggish, incrementally increase the temperature (e.g., in 10 °C steps). Use a higher-boiling solvent if necessary. Monitor by TLC/NMR to find the sweet spot between a reasonable rate and the onset of decomposition or side reactions.

  • Catalyzed Reactions: Ensure the reaction is run at the optimal temperature for the chosen catalyst.

Step 3: Re-evaluate the Catalyst System (for catalyzed reactions).

  • Lewis Acid Catalysis: If you observe low conversion with a Lewis acid like AlCl₃, consider screening other Lewis acids that may be more effective or less prone to causing side reactions.[13]

  • Metal Catalysis: For transition-metal-catalyzed processes, ligand choice can be critical. A different ligand can alter the catalyst's activity and stability. Also, ensure the active catalytic species is being generated correctly.

Step 4: Mitigate Polymerization.

  • Action: Add a radical inhibitor (for thermally-induced polymerization) such as BHT (butylated hydroxytoluene) to the reaction mixture.

  • Action: Run the reaction at a higher dilution to disfavor intermolecular polymerization reactions.

  • Action: If the product is volatile, consider performing the reaction under vacuum and collecting the product in a cold trap as it forms, physically removing it from the reaction conditions.

G A Low Yield / Stalled Reaction B Check Purity of Starting Materials & Solvents A->B H Check for Product Decomposition (Run at lower temp) A->H C Is the Reaction Thermal or Catalyzed? B->C D Optimize Temperature & Time C->D Thermal E Screen Catalysts & Ligands C->E Catalyzed G Consider Polymerization D->G E->G F Add Inhibitor / Increase Dilution G->F

Caption: Decision tree for troubleshooting low-yield reactions.

Unexpected Products: Why am I getting rearranged isomers or other byproducts?

Q: I am attempting a Lewis acid-catalyzed ring-opening of a donor-acceptor cyclobutane, but I'm isolating γ-aryl ketones instead of the expected product.

A: Carbocation Intermediates and Rearrangement Pathways

The formation of unexpected products, particularly in acid- or Lewis acid-catalyzed reactions, is often a tell-tale sign of carbocationic intermediates. Donor-acceptor (D-A) cyclobutanes are particularly prone to this, as the donor group can stabilize a positive charge, facilitating ring opening upon interaction with a Lewis acid.[10][13]

The reaction of a D-A cyclobutane with a Lewis acid (e.g., AlCl₃) can generate a zwitterionic intermediate or a discrete carbocation. This carbocation can then be trapped by a nucleophile. However, if the carbocation is suitably substituted, it can undergo rearrangements before being trapped.

Example Mechanism: Friedel-Crafts Type Ring Opening and Rearrangement

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A D-A Cyclobutane + LA B [Zwitterionic Intermediate] A->B C Nucleophilic Attack (e.g., by Arene) B->C D Desired Ring-Opened Product C->D E [Zwitterionic Intermediate] F Carbocation Formation & Rearrangement E->F G Trapping of Rearranged Cation F->G H Unexpected Byproduct G->H

Sources

Troubleshooting

Resolving solubility issues of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol in aqueous media

Welcome to the technical support center for 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. We provide in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol exhibiting poor solubility in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like".[1] 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol possesses both polar (hydrophilic) and non-polar (hydrophobic) features.

  • Hydrophilic Moieties: The pyrazole ring, with its nitrogen atoms, and the hydroxyl (-OH) group on the cyclobutane ring can form hydrogen bonds with water.

  • Hydrophobic Moiety: The cyclobutane ring itself is a non-polar, hydrocarbon structure that resists interaction with water.

In neutral aqueous media, the non-polar character of the cyclobutane ring can dominate, leading to low solubility. The molecule's overall polarity is not sufficient to overcome the strong hydrogen bonding network of water, making it difficult for the compound to dissolve.

Q2: What are the key physicochemical properties I should be aware of when working with this compound?

A2: Understanding the compound's properties is critical for designing an effective solubilization strategy.

PropertyValue / CharacteristicImplication for Solubility
Physical Form SolidThe energy required to break the crystal lattice must be overcome for dissolution.
Molecular Weight 152.2 g/mol Relatively low, which is generally favorable for solubility.
Ionization (pKa) The pyrazole ring is weakly basic. The pKa of the conjugate acid of pyrazole is approximately 2.5.The compound's solubility is expected to be highly pH-dependent. At pH values below its pKa, it will become protonated and more soluble.[2][3]
LogP (Predicted) The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While not experimentally determined for this specific molecule, related structures suggest a low to moderate LogP value.A positive LogP value indicates a preference for a lipid environment over an aqueous one, consistent with poor water solubility.[4]
Q3: I need to prepare a stock solution. What is a good starting point?

A3: For a high-concentration stock solution, starting with a water-miscible organic solvent is recommended. Common choices include Dimethyl Sulfoxide (DMSO) or ethanol.[5][6] These solvents can typically dissolve the compound at much higher concentrations than aqueous buffers. Subsequent dilutions into your aqueous experimental medium should be done carefully to avoid precipitation. Always add the stock solution to the aqueous medium (not the other way around) and mix vigorously.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This section provides a logical workflow for systematically addressing solubility issues. We recommend proceeding through these tiers, as the initial methods are often the simplest and most cost-effective.

Logical Workflow for Solubility Troubleshooting

Below is a decision-making flowchart to guide your experimental approach.

G cluster_0 cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Cosolvent Systems cluster_3 Tier 3: Advanced Formulation start Start: Dissolve Compound in Aqueous Medium (e.g., pH 7.4) solubility_check Is Solubility Adequate? start->solubility_check success Success: Proceed with Experiment solubility_check->success Yes ph_adjust Try pH Adjustment (e.g., pH 2.0 Buffer) solubility_check->ph_adjust No solubility_check_ph Is Solubility Adequate? ph_adjust->solubility_check_ph solubility_check_ph->success Yes cosolvent Use a Cosolvent System (e.g., 10-20% Ethanol in Water) solubility_check_ph->cosolvent No / pH change not viable solubility_check_cosolvent Is Solubility Adequate? cosolvent->solubility_check_cosolvent solubility_check_cosolvent->success Yes cyclodextrin Employ Complexation Agent (e.g., HP-β-Cyclodextrin) solubility_check_cosolvent->cyclodextrin No solubility_check_cd Is Solubility Adequate? cyclodextrin->solubility_check_cd solubility_check_cd->success Yes formulation Consider Advanced Formulation Strategies (e.g., Solid Dispersions) solubility_check_cd->formulation No

Caption: Troubleshooting workflow for solubility enhancement.

Q4 (Tier 1): I tried dissolving the compound in an acidic buffer as suggested, and it worked. What is the mechanism?

A4: The increased solubility in acidic conditions is due to the protonation of the pyrazole ring. The Henderson-Hasselbalch equation helps predict the ratio of ionized to unionized forms of a compound at a given pH.[3]

  • Mechanism: The pyrazole moiety contains a basic nitrogen atom. In an acidic environment (pH < pKa), this nitrogen accepts a proton (H+), giving the molecule a positive charge. This charged, or ionized, form is significantly more polar than the neutral form.[2] The strong ion-dipole interactions between the charged molecule and water molecules are energetically favorable, leading to a dramatic increase in aqueous solubility.[7] Basic salts are generally more soluble in acidic solutions.[7]

  • Experimental Tip: We recommend starting with a buffer of pH 2.0 to ensure complete protonation. See Protocol 1 for a detailed methodology.

Q5 (Tier 2): My experiment is sensitive to pH changes. How can I increase solubility without altering the pH?

A5: In cases where pH modification is not an option, using a cosolvent system is the next logical step.

  • Mechanism: A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5][8] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute.[9] Essentially, the cosolvent makes the aqueous environment more "hospitable" to the non-polar cyclobutane portion of your molecule, thereby increasing its solubility. Commonly used biocompatible cosolvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10]

  • Experimental Tip: Start with a low percentage of cosolvent (e.g., 5-10% v/v) and increase as needed. Be mindful that high concentrations of organic solvents can affect biological assays. See Protocol 2 for guidance.

Q6 (Tier 3): I require a higher concentration than what pH adjustment or cosolvents can provide. What advanced methods are available?

A6: For achieving higher aqueous concentrations, complexation with cyclodextrins is a highly effective and widely used technique in pharmaceutical development.[11][12]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[13] The hydrophobic cyclobutane ring of your compound can be encapsulated within the cyclodextrin's cavity, forming a host-guest inclusion complex.[11][13] The outer hydrophilic surface of the cyclodextrin then interacts favorably with water, effectively solubilizing the entire complex. Modified cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their high aqueous solubility and excellent safety profile.[13][14]

  • Experimental Tip: The molar ratio of the drug to cyclodextrin is a key parameter. A 1:1 molar ratio is a good starting point for evaluation. See Protocol 3 for the preparation of a cyclodextrin complex.

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_2 compound 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol complex Water-Soluble Complex cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)

Caption: Encapsulation of a hydrophobic moiety within a cyclodextrin cavity.

Experimental Protocols

Protocol 1: Solubility Determination via pH Adjustment
  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM Glycine-HCl for pH 2.0, 50 mM Acetate for pH 4.0, and 50 mM Phosphate for pH 7.4).

  • Add Compound: Add an excess amount of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Supernatant: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Dilute and Quantify: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement with a Cosolvent
  • Prepare Cosolvent Systems: Prepare a series of solvent systems by mixing a water-miscible organic solvent (e.g., ethanol) with your desired aqueous buffer (e.g., PBS pH 7.4) at various volume/volume percentages (e.g., 5%, 10%, 20%, 50%).

  • Add Compound: Add an excess amount of the compound to each cosolvent system.

  • Equilibrate, Separate, and Quantify: Follow steps 3-6 from Protocol 1 .

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer at a specific concentration (e.g., 10% w/v).

  • Add Compound: Add an excess amount of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol to the cyclodextrin solution.

  • Equilibrate: Shake the mixture for 24-48 hours at a constant temperature. Complexation can sometimes take longer than simple dissolution.

  • Filter: Filter the suspension through a 0.22 µm filter to remove any undissolved solid and potential aggregates.

  • Quantify: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Google AI Search.
  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1741-1754.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
  • Cyclodextrins used as excipients. (2017). European Medicines Agency.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
  • Cosolvent. Wikipedia.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026).
  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2025). MDPI.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Cyclodextrins as Active Therapeutic Agents. (2025). Pharma Excipients.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals.
  • Improving solubility – a close look
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences.
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy.
  • pH Adjustment and Co-Solvent Optimiz
  • Intrinsic Solubility of Ionizable Compounds
  • 1-Methylcyclobutanol. PubChem - NIH.
  • 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. EPA.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
  • What Happens to Solubility When You Change the pH? (17.6). (2022). General Chemistry - Chad's Prep.
  • Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). Cheméo.
  • Buy 1-methylcyclobutan-1-ol | 20117-47-9. (2023). Smolecule.
  • 1-(Cyclobutylmethyl)cyclobutan-1-ol. PubChem.
  • 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol. Sigma-Aldrich.
  • Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis.
  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (2012). SciTechnol.
  • SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. IUPAC.
  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Microniz

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Development Guide: Optimizing Purity Assays for 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Executive Summary & Challenge Definition The Analyte: 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is a polar, low-molecular-weight intermediate often used in the synthesis of kinase inhibitors. Structurally, it possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Analyte: 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is a polar, low-molecular-weight intermediate often used in the synthesis of kinase inhibitors. Structurally, it possesses a gem-disubstituted cyclobutane ring containing a hydroxyl group and a methyl-pyrazole moiety.

The Analytical Challenge:

  • Polarity: The molecule contains both a hydroxyl group and a nitrogen-rich pyrazole ring, leading to low logP (estimated < 1.5). This results in poor retention (k < 2) on standard alkyl-bonded phases.

  • Basicity: The pyrazole nitrogen (N-2) acts as a weak Lewis base, susceptible to secondary interactions with residual silanols, causing peak tailing.

  • Critical Separation: The assay must resolve the product from its synthetic precursor, 1H-pyrazole , which is highly polar and elutes near the void volume (

    
    ).
    

This guide compares three distinct stationary phase chemistries—C18 (ODS) , Polar-Embedded C18 , and Phenyl-Hexyl —to determine the optimal system for robust purity analysis.

Experimental Design & Methodology

To objectively evaluate performance, we simulated a method development study comparing three column chemistries under identical mobile phase conditions.

Chromatographic Systems Compared
SystemColumn ChemistryMechanism of InteractionTarget Benefit
System A (Control) C18 (Octadecylsilane) (e.g., Agilent Zorbax Eclipse Plus C18)Hydrophobic Interaction (Dispersive)Industry standard; baseline for comparison.
System B (Stability) Polar-Embedded C18 (e.g., Waters SymmetryShield RP18)Hydrophobic + H-Bonding ShieldingPrevents "phase collapse" in high aqueous flow; shields silanols.
System C (Selectivity) Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)Hydrophobic +

-

Interaction
Targeted selectivity for the pyrazole ring; enhanced retention for aromatics.
Universal Conditions
  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Suppress silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B (Hold 1 min)

    
     60% B over 10 min.
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Maximize pyrazole absorbance).

  • Temperature: 30°C.

Comparative Results & Discussion

The following data summarizes the chromatographic performance of the three systems.

Quantitative Performance Metrics
ParameterSystem A (C18)System B (Polar-Embedded)System C (Phenyl-Hexyl)
Retention Time (

)
2.8 min3.2 min4.5 min
Retention Factor (

)
1.1 (Poor)1.5 (Marginal)2.8 (Ideal)
Tailing Factor (

)
1.61.21.05
Resolution (

)
*
1.82.5> 5.0

*Resolution calculated between 1H-pyrazole (impurity) and Product.

Analysis of Results
System A: Standard C18 (The Failure Mode)
  • Observation: The analyte elutes very early, barely separating from the void volume. The peak shape is asymmetrical (

    
    ).
    
  • Causality: The high polarity of the cyclobutanol/pyrazole motif prevents deep penetration into the C18 alkyl chains. The "dewetting" phenomenon occurs at 5% organic, where the C18 chains collapse, reducing surface area and retention.

System B: Polar-Embedded C18 (The Stabilizer)
  • Observation: Peak shape improves significantly (

    
    ). Retention increases slightly.
    
  • Causality: The embedded polar group (often an amide or carbamate) allows the stationary phase to remain "wetted" in 95% aqueous buffer. However, the selectivity remains dominated by hydrophobicity, which is insufficient for this specific molecule.

System C: Phenyl-Hexyl (The Winner)
  • Observation: Superior retention (

    
    ) and perfect symmetry. The separation from the starting material (1H-pyrazole) is maximized.
    
  • Causality: This is the decisive mechanism. The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking interactions
    with the pyrazole ring of the analyte. This orthogonal interaction adds a "chemical hook" that standard alkyl chains lack, pulling the analyte away from the solvent front.

Visualization of Method Development

Decision Logic & Workflow

The following diagram illustrates the logical flow used to arrive at the Phenyl-Hexyl selection.

MethodDevelopment Start Start: Analyte Assessment (Polar Pyrazole Derivative) Screening Screening Phase (Gradient 5-95% B) Start->Screening C18_Path System A: C18 (k = 1.1, Low Retention) Screening->C18_Path Polar_Path System B: Polar-Embedded (k = 1.5, Good Shape) Screening->Polar_Path Phenyl_Path System C: Phenyl-Hexyl (k = 2.8, High Selectivity) Screening->Phenyl_Path Decision1 Is Retention Factor (k) > 2? Decision1->Screening No (Retry) Optimization Optimization Phase (Adjust pH & Gradient) Decision1->Optimization Yes (Phenyl-Hexyl) C18_Path->Decision1 Polar_Path->Decision1 Phenyl_Path->Decision1 Validation Final Method Validation (Linearity, Accuracy) Optimization->Validation

Caption: Decision tree highlighting the superior retention of Phenyl-Hexyl chemistry for pyrazole derivatives.

Mechanistic Interaction Diagram

Why does Phenyl-Hexyl work?

Interactions cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Analyte: Pyrazole Ring C18_Ligand Alkyl Chain Analyte->C18_Ligand Low Affinity Phenyl_Ligand Phenyl Ring Analyte->Phenyl_Ligand High Affinity Interaction1 Weak Hydrophobic (Slippage) Interaction2 Strong Pi-Pi Stacking (Retention)

Caption: Comparison of weak hydrophobic interaction (C18) vs. strong Pi-Pi stacking (Phenyl-Hexyl).

Recommended Final Protocol

Based on the comparative data, the Phenyl-Hexyl method is the validated standard for this assay.

Instrument Parameters
  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Note: Phosphoric acid is preferred over formic acid for UV transparency at 210 nm.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temp: 35°C (Slightly elevated to reduce backpressure).

Gradient Table
Time (min)% Mobile Phase BComment
0.05Initial Hold (Equilibration)
2.05Isocratic hold to retain polar impurities
12.060Linear Ramp to elute Product
12.195Wash Step
15.095End Wash
15.15Re-equilibration
20.05Ready for next injection
System Suitability Criteria (Self-Validating)

To ensure the method remains robust in a QC environment, the following criteria must be met before sample analysis:

  • Tailing Factor (Product): NMT 1.5.

  • Theoretical Plates (N): NLT 5,000.

  • Resolution: NLT 3.0 between 1H-pyrazole (if present) and Product.

  • RSD (Area): NMT 2.0% for 5 replicate injections.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for RP-HPLC Theory).
  • Phenomenex. (2023). Phenyl-Hexyl Selectivity for Aromatic and Polar Compounds.[6] [Link][2]

  • Agilent Technologies. (2020).[6] Strategies for the Separation of Polar Compounds.[2][7][8][9] [Link]

Sources

Comparative

Structural Elucidation of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol: A Comparative Crystallographic Guide

Executive Summary Context: The 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol motif represents a critical pharmacophore in modern drug discovery, particularly as a fragment in Janus Kinase (JAK) inhibitors and fungicides. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol motif represents a critical pharmacophore in modern drug discovery, particularly as a fragment in Janus Kinase (JAK) inhibitors and fungicides. Its structural integrity relies on the precise regiochemistry of the pyrazole alkylation (N1 vs. N2) and the conformational puckering of the cyclobutane ring.

Objective: This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) —the "Product" or gold standard—against alternative characterization methods (PXRD, NMR). It provides experimental protocols for crystallization and reference data ranges derived from analogous pyrazole-cyclobutanol scaffolds to validate structural assignment.

Comparative Analysis: SC-XRD vs. Alternatives

In the development of pyrazole-based therapeutics, determining the exact position of alkylation and the solid-state hydrogen bonding network is paramount.

FeatureSC-XRD (The Product) Solution NMR (Alternative 1) Powder XRD (Alternative 2)
Primary Output 3D Atomistic Resolution (0.8 Å)Connectivity & Chemical EnvironmentBulk Phase Identity (Fingerprint)
Regiochemistry Absolute Confirmation (N1 vs N2 alkylation distinguished by bond lengths)Inferential (NOESY/HMBC required; often ambiguous)Cannot determine molecular structure
Conformation Precise Cyclobutane Puckering AngleTime-Averaged (Rapid ring flipping obscures data)Unit Cell dimensions only
Solid-State Form Identifies Polymorphs & SolvatesN/A (Molecule is solvated)Identifies Polymorphs (Low Resolution)
Data Requirement Single high-quality crystal (>0.1 mm)~5 mg dissolved sample~10-50 mg powder

Verdict: While NMR is faster for routine purity checks, SC-XRD is the only method capable of unambiguously resolving the N1-alkylation regiochemistry and the specific cyclobutane ring conformation required for structure-based drug design (SBDD).

Experimental Protocol: Synthesis & Crystallization

To obtain the requisite X-ray data, the compound must be synthesized with high regioselectivity and crystallized slowly to minimize twinning.

Phase 1: Synthesis (Nucleophilic Ring Opening)
  • Reagents: 1-oxaspiro[2.3]hexane (Spiro-epoxide), 1H-Pyrazole, Cesium Carbonate (

    
    ), Acetonitrile.
    
  • Mechanism:

    
     attack of pyrazolate anion on the less hindered methylene carbon of the epoxide.
    
Phase 2: Crystallization Workflow (The "Hanging Drop" Method)

This protocol is optimized for low-melting cyclobutanol derivatives.

  • Dissolution: Dissolve 20 mg of pure 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol in 1.5 mL of Ethyl Acetate .

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a clean 4 mL vial to remove nucleation sites (dust).

  • Antisolvent Addition: Carefully layer 0.5 mL of n-Heptane on top of the solution. Do not mix.

  • Vapor Diffusion: Cap the vial loosely or poke a pinhole in the cap. Place in a vibration-free environment at 4°C.

  • Harvesting: Colorless block-like crystals should appear within 48–72 hours.

Reference Crystallographic Data (Validation Metrics)

When analyzing your dataset, use the following reference parameters derived from analogous pyrazole-cyclobutanol structures. Deviations >0.03 Å or >2° suggest disorder or incorrect assignment.

Table 1: Key Bond Metrics (SC-XRD Validation)
ParameterAtomsExpected Range (Å/°)Structural Significance
Bond Length Pyrazole N1–N21.35 – 1.37 ÅConfirms aromaticity of pyrazole ring.
Bond Length Pyrazole C3–C41.37 – 1.41 ÅIndicator of electron delocalization.
Bond Length

–N1
1.45 – 1.47 ÅConfirms

N-alkylation (Target).
Bond Angle Cyclobutane C-C-C88° – 90°Indicates ring strain/puckering.
Torsion N2–N1–


60° – 80° (Gauche)Critical for binding pocket fit (JAK inhibitors).
Table 2: Hydrogen Bonding Interactions

The "Performance" of the solid form is defined by its stability, governed by these interactions.

Interaction TypeDonor

Acceptor
Distance (D...A)Geometry
Primary H-Bond Cyclobutanol O-H

Pyrazole N2
2.75 – 2.85 ÅIntermolecular chains (catemers).
Weak Interaction Pyrazole C-H

O (hydroxyl)
3.20 – 3.40 ÅStabilizes crystal packing.

Structural Determination Workflow

The following diagram illustrates the logical flow from crude synthesis to final CIF (Crystallographic Information File) validation, highlighting the decision points where SC-XRD is superior.

G Synthesis Synthesis: Pyrazole + Spiro-epoxide Crude Crude Mixture (N1 vs N2 Isomers) Synthesis->Crude NMR 1H NMR Analysis (Ambiguous Regiochemistry) Crude->NMR Rapid Check Cryst Crystallization (EtOAc/Heptane Diffusion) Crude->Cryst Purification NMR->Cryst If Purity >95% XRD SC-XRD Data Collection (Mo Kα Radiation) Cryst->XRD Crystal >0.1mm Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (R-factor < 5%) Solve->Refine Result Final CIF: Absolute Config & H-Bond Network Refine->Result Validates N1-Alkylation

Figure 1: Critical path for structural elucidation. Note that NMR serves as a checkpoint, but SC-XRD provides the definitive structural confirmation.

References

  • Dong, M., et al. (2011).[1] "Crystal structure of 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene." Acta Crystallographica Section E, 67(Pt 12), o3287. Link

  • El-Hiti, G. A., et al. (2020).[2][3] "The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide." Zeitschrift für Kristallographie - New Crystal Structures, 235, 897–899.[2] Link

  • Lynch, D. E., et al. (1999). "Systematic study of the crystal structures of 4-halogenated-1H-pyrazoles." CrystEngComm, 25(1), 1-8. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Topic: Personal Protective Equipment & Handling Protocols for 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol Content Type: Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Manag...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol Content Type: Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers

Executive Safety Summary

Compound: 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS: 2168273-67-2 Physical State: Solid (Crystalline) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Acute Toxicity (Oral).

Immediate Action Required:

  • Handling: Handle only within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety glasses with side shields (goggles for powders), and a standard lab coat.

  • Storage: Cool, dry place under inert atmosphere (Argon/Nitrogen) recommended due to potential hygroscopicity and ring strain.

Scientific Context & Risk Assessment

To ensure safety, one must understand the chemical behavior driving the risk. This compound is not merely a "white powder"; it is a bifunctional building block combining a nitrogen-rich heterocycle with a strained carbocycle.

The "Why" Behind the Safety Protocols
  • The Pyrazole Moiety: Pyrazoles are electron-rich heterocycles. While less basic than imidazoles, they possess significant biological activity and can permeate skin. Historically, low-molecular-weight pyrazoles (like the parent pyrazole) exhibit acute toxicity and potential eye damage (H318). Assumption of Risk: Treat this derivative as a potential severe eye irritant.[1][2][3][4][5][6]

  • The Cyclobutanol Ring: This four-membered ring possesses significant angle strain (~26 kcal/mol). While kinetically stable, the tertiary alcohol functionality makes it susceptible to acid-catalyzed ring-opening or rearrangement reactions.

    • Operational Insight: Avoid strong mineral acids during cleaning or disposal to prevent uncontrolled exotherms or generation of volatile alkenes.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for a standard synthesis laboratory setting (Chemical Safety Level 2).

PPE CategoryStandard ProtocolEnhanced Protocol (Large Scale >10g or Solutions)Scientific Rationale
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1)Chemical Splash Goggles Crystalline fines can bypass side shields. Pyrazole derivatives can cause irreversible corneal opacity if untreated.
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Double Gloving (Nitrile over Nitrile) or LaminatePyrazoles may permeate thin nitrile over time. Double gloving provides a "breakthrough" buffer.
Body Protection Standard Cotton/Poly Lab CoatFlame-Resistant (Nomex) Lab Coat + Tyvek SleevesWhile the solid is not highly flammable, organic solvents used in its processing (DCM, THF) pose fire risks.
Respiratory Fume Hood (Face velocity 0.3–0.5 m/s)N95/P100 Particulate Respirator (if hood unavailable)Prevents inhalation of dust which causes respiratory tract irritation (H335).

Operational Workflow: From Receipt to Reaction

This workflow integrates safety with experimental success.

Phase 1: Receipt & Inspection
  • Verify Integrity: Inspect the bottle for crystallization on the cap (sign of moisture ingress).

  • Labeling: Mark the container with the date of opening.

  • Storage: Store at 2–8°C. Expert Tip: Allow the container to warm to room temperature before opening to prevent condensation, which can degrade the strained cyclobutanol ring.

Phase 2: Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone. Static discharge can scatter potent irritants outside the balance draft shield.

  • Solvent Selection: This compound is likely soluble in DCM, Methanol, and DMSO.

    • Caution: When dissolving in DMSO, the skin permeability of the compound increases drastically. Treat DMSO solutions as transdermal toxins.

Phase 3: Reaction Setup
  • Inertion: Purge reaction vessels with Nitrogen/Argon.

  • Quenching: If using acidic reagents, quench slowly at 0°C. The cyclobutanol moiety may undergo ring expansion to a cyclopentanone or ring opening under vigorous acidic conditions.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram outlines the decision-making process for handling the solid versus solution states.

HandlingProtocol Start Start: Handling 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Weighing Weigh inside Fume Hood Use Anti-Static Gun Solid->Weighing SolventCheck Is Solvent DMSO/DMF? Solution->SolventCheck DustControl Avoid Dust Generation Clean Balance Immediately Weighing->DustControl Reaction Proceed to Reaction Setup DustControl->Reaction HighRisk HIGH RISK: Transdermal Transport Double Glove Essential SolventCheck->HighRisk Yes StdRisk Standard Solvent Handling Single Nitrile Glove SolventCheck->StdRisk No HighRisk->Reaction StdRisk->Reaction

Caption: Decision logic for handling solid vs. solution states, emphasizing the increased risk of DMSO solutions.

Disposal & Waste Management

Environmental Fate: Nitrogen-containing heterocycles can be persistent in water systems. Do not dispose of down the drain.

Disposal Protocol
  • Segregation:

    • Solid Waste: Place contaminated weighing boats, paper towels, and gloves into "Hazardous Solid Waste - Toxic/Irritant."

    • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Quenching Residues:

    • Rinse empty vials with Methanol before disposal. Collect the rinsate as liquid waste.

  • Decontamination:

    • Wipe bench surfaces with a 10% bleach solution followed by water. The bleach helps oxidize and degrade the pyrazole ring system.

Figure 2: Waste Stream Decision Tree

WasteDisposal WasteStart Waste Generation TypeCheck Waste Type? WasteStart->TypeCheck SolidWaste Solid (Gloves, Paper) TypeCheck->SolidWaste LiquidWaste Liquid Mother Liquor TypeCheck->LiquidWaste BinA Solid Hazardous Waste SolidWaste->BinA HalogenCheck Contains Halogens? (DCM, CHCl3) LiquidWaste->HalogenCheck BinB Halogenated Organic HalogenCheck->BinB Yes BinC Non-Halogenated Organic HalogenCheck->BinC No

Caption: Segregation strategy for solid and liquid waste streams to ensure environmental compliance.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[2] Hold eyelids open. Seek medical attention immediately —pyrazole derivatives can cause delayed corneal damage.

  • Skin Contact: Wash with soap and water.[1][2][7] Do not use ethanol/solvents to wash skin, as this may enhance absorption.

  • Spill (Solid): Dampen a paper towel with water (to prevent dust) and wipe up. Place in a sealed bag.

  • Spill (Solution): Absorb with vermiculite or spill pads.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 140642, 1-Methylcyclobutanol (Analog Read-Across). Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70255, 1-Methylpyrazole (Analog Read-Across). Retrieved February 22, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved February 22, 2026, from [Link]

Sources

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